Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate
CAS No.:
Cat. No.: VC13894061
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20O4 |
|---|---|
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate |
| Standard InChI | InChI=1S/C15H20O4/c1-6-18-14(17)15(4,5)19-13-10(2)7-12(9-16)8-11(13)3/h7-9H,6H2,1-5H3 |
| Standard InChI Key | YXTQDIKNBLWVJF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)C=O)C |
| Canonical SMILES | CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)C=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate features a central 2,6-dimethylphenoxy ring substituted at the para position with a formyl group (–CHO). The oxygen atom of the phenoxy group is bonded to a 2-methylpropanoate ethyl ester (–O–C(CH₃)₂COOEt). This arrangement confers both lipophilic and electrophilic properties, facilitating interactions with biological targets and enabling further derivatization.
Molecular Descriptors
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀O₄ | |
| Molecular Weight | 264.32 g/mol | |
| IUPAC Name | Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate | |
| SMILES | CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)C=O)C | |
| PubChem CID | 23159322 |
The compound’s crystalline solid state and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) make it suitable for laboratory-scale reactions.
Synthesis and Optimization
Laboratory-Scale Synthesis
The standard synthesis involves nucleophilic aromatic substitution between 4-formyl-2,6-dimethylphenol and ethyl 2-bromo-2-methylpropanoate. Potassium carbonate (K₂CO₃) acts as a base in DMF, with reflux conditions (150–160°C) driving the reaction to completion. The mechanism proceeds via deprotonation of the phenol, followed by attack on the brominated ester:
Yields typically exceed 70% after purification by column chromatography.
Industrial Production
Industrial protocols employ continuous flow reactors to enhance efficiency. Key parameters include:
| Parameter | Optimal Value | Outcome |
|---|---|---|
| Residence Time | 15–20 minutes | 85% conversion |
| Temperature | 140°C | Minimized side reactions |
| Catalyst | Tetrabutylammonium bromide | 92% isolated yield |
Automated systems enable real-time monitoring of reaction progress, reducing batch variability.
Chemical Reactivity and Derivatives
The compound’s formyl and ester groups serve as handles for further functionalization. Notable reactions include:
Reductive Amination
The formyl group reacts with primary amines under reductive conditions (e.g., NaBH₃CN) to form secondary amines. For example, reaction with 5-methyl-2-phenyl-1,3-oxazol-4-ylmethylamine yields intermediates for PPAR agonists :
Ester Hydrolysis
The ethyl ester undergoes saponification with NaOH to produce the corresponding carboxylic acid, a precursor for salt formulations:
Biological Applications and Mechanism
Role in PPAR Agonist Development
Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate is a key intermediate in synthesizing Elafibranor, a dual PPARα/γ agonist. PPAR activation enhances insulin sensitivity and lipid metabolism, offering therapeutic potential for type 2 diabetes and non-alcoholic steatohepatitis (NASH). In vivo studies demonstrate that Elafibranor reduces plasma glucose by 40% and triglycerides by 55% in diabetic rodent models .
Structure-Activity Relationships (SAR)
Derivatives modified at the formyl or ester positions exhibit varied PPAR binding affinities:
| Derivative | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) |
|---|---|---|
| Parent Compound | 320 | 450 |
| Carboxylic Acid Analog | 210 | 380 |
| Cyclopropylamide Derivative | 150 | 290 |
The cyclopropylamide derivative (4e) shows enhanced metabolic stability in acidic conditions compared to oxadiazole-containing analogs .
Stability and Pharmacokinetic Considerations
Acidic Degradation
Early analogs containing 1,3,4-oxadiazole rings exhibited instability at gastric pH (1.2–3.0), with 50% degradation within 2 hours. Replacement with amide groups (e.g., 4a–i) improves stability, with <10% degradation over 24 hours .
Metabolic Profile
In vitro hepatic microsome assays indicate moderate clearance (CL = 15 mL/min/kg) and high plasma protein binding (98%). The ethyl ester prolongs half-life (t₁/₂ = 8.2 hours) compared to carboxylic acid forms (t₁/₂ = 2.1 hours).
Future Directions
Ongoing research focuses on:
-
Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance bioavailability.
-
Dual-Target Inhibitors: Hybrid molecules targeting PPARs and GLP-1 receptors.
-
Green Chemistry: Solvent-free synthesis using mechanochemical methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume